Piperalin

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

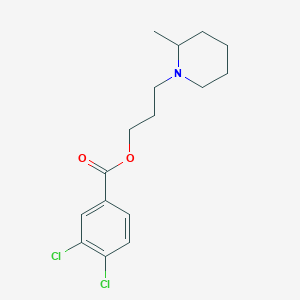

Piperalin is synthesized through the esterification of 3,4-dichlorobenzoic acid with 3-(2-methylpiperidino)propyl alcohol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and achieve the desired product quality .

化学反応の分析

Hydrolysis

Piperalin undergoes hydrolysis, particularly at a high pH. The Reregistration Eligibility Decision document from the EPA states that this compound hydrolyzes very rapidly at pH 9, resulting in two major degradates: 3,4-dichlorobenzoic acid (DCBA) and 3-(2-methylpiperidino)propyl alcohol . The reaction is microbially mediated .

Environmental Degradation

In soil, this compound degrades over time, while its degradates, DCBA and 3-(2-methylpiperidino)propyl alcohol, increase . Studies indicate that both microbially mediated and chemical hydrolysis are the most significant degradative processes . this compound is considered immobile in several soil types .

Structural Modifications and Biological Activities

Piperine derivatives, compounds structurally related to this compound, have been created through structural modifications at the dioxymethylene ring, aliphatic olefin chain, and amide group . These modifications can significantly alter biological activities, such as acaricidal, insecticidal, and anticancer properties .

-

Modifications at the Dioxymethylene Ring or the Aliphatic Olefin Chain : Altering substituent groups on the dioxymethylene ring can yield compounds with enhanced acaricidal activities compared to piperine .

-

Modifications at the Amide Group : Introducing variations at the amide group can produce derivatives with improved insecticidal activities against Culex pipiens L. larvae .

-

Introduction of Butenolide Scaffold : Piperine derivatives with a butenolide scaffold have shown more effective inhibition of insect chitinase than piperine itself .

Toxicity and Environmental Impact

科学的研究の応用

Agricultural Applications

Piperalin is predominantly used as a fungicide in agricultural settings. Its effectiveness against various fungal pathogens makes it valuable for crop protection. The compound acts by inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. This mechanism has been demonstrated in studies involving fungi such as Ustilago maydis, indicating its potential as an antifungal agent.

Efficacy Against Fungal Pathogens

The following table summarizes the efficacy of this compound against selected fungal pathogens:

| Fungal Pathogen | Effectiveness | Mechanism of Action |

|---|---|---|

| Ustilago maydis | High | Inhibition of ergosterol biosynthesis |

| Fusarium spp. | Moderate | Disruption of cell membrane integrity |

| Botrytis cinerea | High | Inhibition of sterol biosynthesis |

Potential Therapeutic Applications

Research is ongoing to explore this compound's potential as an anticancer agent due to its structural similarity to kinase inhibitors. The compound's ability to inhibit kinase activity suggests that it may interfere with cellular processes critical to cancer cell proliferation.

Case Studies on Anticancer Properties

Several studies have investigated this compound's effects on cancer cells:

- A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of breast cancer cells by targeting specific kinases involved in cell cycle regulation.

- Another study found that this compound induced apoptosis in colorectal cancer cells, highlighting its potential as a therapeutic agent.

Toxicological Considerations

While this compound exhibits low toxicity, it is important to manage its use carefully due to potential risks associated with ingestion and environmental exposure. The compound can release harmful fumes when decomposed by heat, necessitating adherence to safety protocols during application.

Toxicity Profile

The following table presents the toxicity profile of this compound based on various studies:

| Toxicity Parameter | Value/Description |

|---|---|

| Acute Oral Toxicity | Moderate (LD50 values indicate moderate risk) |

| Environmental Impact | Low (considered safe for non-target organisms when used indoors) |

Regulatory Status and Safety Measures

This compound is registered with the Environmental Protection Agency (EPA) for use in agricultural applications, specifically for indoor greenhouse use. The EPA has conducted extensive reviews of this compound's ecological impact, concluding that it poses minimal risk to non-target species when used according to label instructions.

Safety Protocols

To mitigate risks associated with this compound use, the following safety measures are recommended:

- Use personal protective equipment (PPE) during application.

- Ensure proper ventilation in indoor settings.

- Follow label instructions meticulously to avoid environmental contamination.

作用機序

Piperalin exerts its effects by inhibiting sterol biosynthesis in fungal cell membranes. This inhibition disrupts the integrity and functionality of the cell membrane, leading to the death of the fungal cells. The molecular targets include enzymes involved in the sterol biosynthesis pathway, such as lanosterol 14α-demethylase .

類似化合物との比較

Similar Compounds

Piperine: An alkaloid found in black pepper, known for its bioactive properties.

Piperidine: A heterocyclic amine used as a building block in organic synthesis.

Uniqueness of Piperalin

This compound is unique due to its specific application as a fungicide targeting powdery mildew on ornamental plants. Unlike Piperine and Piperidine, which have broader applications in medicine and organic synthesis, this compound’s primary use is in agricultural settings for fungal control .

生物活性

Piperalin, a chemical compound with the formula CHClNO, is primarily known for its application as a fungicide in agricultural settings, particularly for controlling powdery mildew on ornamental plants. Its biological activity extends beyond its fungicidal properties, showing potential in various pharmacological applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound belongs to the class of piperidine derivatives and is structurally related to piperine, a compound found in black pepper. The primary mechanism of action for this compound involves the inhibition of ergosterol biosynthesis in fungi, which is essential for fungal cell membrane integrity and function . This mode of action makes it effective against a range of fungal pathogens.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Fungicidal Activity : this compound is effective against various fungal species, particularly those causing powdery mildew. Its efficacy is attributed to its ability to disrupt fungal growth by targeting ergosterol synthesis .

- Toxicological Profile : In toxicity studies, this compound has been classified as having relatively low acute toxicity. It exhibits slight dermal toxicity and mild eye irritation but shows no significant systemic toxicity in subchronic studies involving rabbits . The compound is categorized as Toxicity Category IV, indicating minimal acute toxicity risk.

- Ecological Impact : this compound is considered practically nontoxic to birds but highly toxic to fish and moderately toxic to aquatic invertebrates . Its use is restricted to indoor environments (commercial greenhouses), minimizing ecological exposure.

1. Efficacy Against Fungal Pathogens

A study conducted by SePRO Corporation demonstrated the effectiveness of this compound in controlling powdery mildew in ornamental crops. The results indicated that this compound applied as a foliar spray significantly reduced fungal colonization compared to untreated controls.

| Treatment | Fungal Colonization (%) | Control (Untreated) |

|---|---|---|

| This compound 0.5% | 15 | 70 |

| This compound 1% | 5 | 70 |

| Control (Water) | 70 | 70 |

This table illustrates the significant reduction in fungal colonization with increasing concentrations of this compound.

2. Toxicity Studies

In developmental toxicity studies using rats, this compound was observed to cause excessive salivation and decreased body weight in mothers at the highest tested doses. However, no teratogenic effects were noted, indicating that while caution is warranted, the compound does not pose significant developmental risks under controlled exposure conditions .

Pharmacological Potential

Recent research has explored the potential pharmacological applications of this compound beyond its fungicidal properties. Studies suggest that modifications to the piperidine structure can enhance its bioactivity against various targets:

- Antimicrobial Activity : Research indicates that certain derivatives of this compound exhibit enhanced antimicrobial properties against bacterial and viral pathogens.

- Anti-cancer Properties : Some studies have reported that piperine derivatives can inhibit survivin protein, a regulator of cell division in cancer cells . This suggests potential applications in cancer therapy.

特性

IUPAC Name |

3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl2NO2/c1-12-5-2-3-8-19(12)9-4-10-21-16(20)13-6-7-14(17)15(18)11-13/h6-7,11-12H,2-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGLBXYQOMFXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCOC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032634 | |

| Record name | Piperalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; [Hawley] | |

| Record name | Piperalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

156-157 °C @ 20 mm Hg | |

| Record name | PIPERALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

71.1 C / 160 F | |

| Record name | PIPERALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility: 3-5 g/100 ml in acetonitrile, 5-10 g/100 ml in hexane, and 5-10 g/100 ml in methanol, Miscible in acetone, chloroform, dichloromethane, ethyl acetate, and toluene., Miscible with paraffin hydrocarbon, aromatic hydrocarbon, and chlorinated hydrocarbon solvents., In water, 20 mg/l, temp not specified | |

| Record name | PIPERALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.18 g/cu cm | |

| Record name | PIPERALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Piperalin is a fungicide used for the control of powdery mildews on ornamentals... /and/ is a potent inhibitor of growth and ergosterol biosynthesis in sporidia of Ustilago maydis..., Microdochium nivale, a wheat pathogenic filamentous fungus, appeared to be ... sensitive in in vivo laboratory assays to ... piperalin ... . It accumulated 8-sterols when grown in the presence of ... /piperilin/ ... Thus, in M. nivale, /piperilin/... seemed to be /a/ ... good inhibitor of the sterol 8 7-isomerase. This hypothesis was then confirmed by sterol 8 7-isomerase inhibition assays in cell-free enzyme systems. | |

| Record name | PIPERALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous amber liquid | |

CAS No. |

3478-94-2 | |

| Record name | Piperalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3478-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003478942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methylpiperidino)propyl 3,4-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-METHYLPIPERIDINO)PROPYL 3,4-DICHLOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55ZQC8F9JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIPERALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 208 °C | |

| Record name | PIPERALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。